N-(2-fluorophenyl)oxan-4-amine
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Overview
Description
N-(2-fluorophenyl)oxan-4-amine is a chemical compound with the molecular formula C11H14FNO It is known for its unique structure, which includes a fluorophenyl group attached to an oxan-4-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)oxan-4-amine typically involves the reaction of 2-fluoroaniline with an appropriate oxan-4-amine precursor. One common method involves the use of a nucleophilic substitution reaction, where the fluorine atom on the phenyl ring is replaced by the oxan-4-amine group under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)oxan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-4-imine derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions
Major Products Formed
The major products formed from these reactions include oxan-4-imine derivatives, reduced amine compounds, and substituted phenyl derivatives .
Scientific Research Applications
N-(2-fluorophenyl)oxan-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The oxan-4-amine moiety contributes to its overall stability and reactivity in biological systems .
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorophenyl)methylamine
- N-(2-fluorophenyl)ethanamine
- N-(2-fluorophenyl)propanamine
Uniqueness
N-(2-fluorophenyl)oxan-4-amine is unique due to its oxan-4-amine structure, which imparts distinct chemical and biological properties compared to other fluorophenyl amines. Its specific reactivity and stability make it a valuable compound for various applications .
Properties
Molecular Formula |
C11H14FNO |
---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
N-(2-fluorophenyl)oxan-4-amine |
InChI |
InChI=1S/C11H14FNO/c12-10-3-1-2-4-11(10)13-9-5-7-14-8-6-9/h1-4,9,13H,5-8H2 |
InChI Key |
ADXJWDSIRAVTBS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=CC=CC=C2F |
Origin of Product |
United States |
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